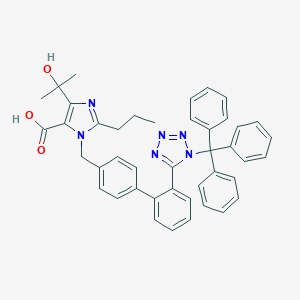
Trityl olMesartan acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trityl olMesartan acid is a chemical compound with the molecular formula C43H40N6O3 and a molecular weight of 688.82 g/mol . It is an impurity of olmesartan medoxomil, an anti-hypertensive drug . This compound is characterized by its complex structure, which includes a triphenylmethyl (trityl) group attached to the olmesartan molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trityl olMesartan acid involves multiple steps, starting from 1H-imidazole-5-carboxylic acid derivatives. The key steps include the protection of functional groups, formation of the tetrazole ring, and introduction of the trityl group . The reaction conditions typically involve the use of organic solvents such as tetrahydrofuran and reagents like lithium hydroxide for hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity of the final product. Techniques such as crystallization and chromatography are commonly employed to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Trityl olMesartan acid undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trityl alcohol derivatives, while reduction can produce trityl hydrides .
Aplicaciones Científicas De Investigación
Trityl olMesartan acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Trityl olMesartan acid is primarily related to its role as an impurity in olmesartan medoxomil. Olmesartan medoxomil is an angiotensin II receptor blocker that prevents the binding of angiotensin II to its receptors, thereby reducing blood pressure . This compound, being an impurity, does not have a direct therapeutic effect but may influence the overall pharmacokinetics and pharmacodynamics of the drug .
Comparación Con Compuestos Similares
Olmesartan Medoxomil: The parent compound, used as an anti-hypertensive drug.
Trityl Olmesartan Medoxomil: Another impurity of olmesartan medoxomil with a similar structure.
N-Trityl Olmesartan Ethyl: An intermediate in the synthesis of olmesartan medoxomil.
Uniqueness: Trityl olMesartan acid is unique due to its specific structure, which includes the trityl group attached to the olmesartan molecule. This structural feature distinguishes it from other impurities and intermediates, making it a valuable compound for studying the synthesis and quality control of olmesartan medoxomil .
Propiedades
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H40N6O3/c1-4-16-37-44-39(42(2,3)52)38(41(50)51)48(37)29-30-25-27-31(28-26-30)35-23-14-15-24-36(35)40-45-46-47-49(40)43(32-17-8-5-9-18-32,33-19-10-6-11-20-33)34-21-12-7-13-22-34/h5-15,17-28,52H,4,16,29H2,1-3H3,(H,50,51) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRMIXBFMUWHHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H40N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597610 |
Source


|
| Record name | 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761404-85-7 |
Source


|
| Record name | 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B40371.png)





![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)


![2-[(7-Chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B40392.png)

![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)
